tert-butyl 4-chlorobenzoylcarbamate

Description

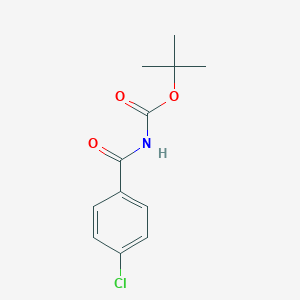

tert-Butyl 4-chlorobenzoylcarbamate is a carbamate derivative featuring a tert-butyl group and a 4-chlorobenzoyl substituent. Carbamates are widely utilized in pharmaceutical and agrochemical synthesis due to their stability and versatility as protecting groups for amines. The tert-butyl group enhances steric protection, while the 4-chlorobenzoyl moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.7 g/mol |

IUPAC Name |

tert-butyl N-(4-chlorobenzoyl)carbamate |

InChI |

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15,16) |

InChI Key |

RIMREVTWFVJWNL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-chlorobenzoylcarbamate typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl N-(4-chlorobenzoyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction:

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-(4-chlorobenzoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-chlorobenzoylcarbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes . The compound can be removed under mild acidic or basic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|---|

| tert-Butyl (4-chlorophenethyl)carbamate | 167886-56-8 | C₁₃H₁₈ClNO₂ | 255.74 | 4-Chlorophenethyl |

| tert-Butyl 4-(chloromethyl)phenylcarbamate | 916578-53-5 | C₁₂H₁₆ClNO₂ | 241.72 | 4-(Chloromethyl)phenyl |

| tert-Butyl (3s,4r)-pyrrolidine derivative | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.40 | Hydroxymethyl, methoxyphenyl |

Key Observations:

- Molecular Weight: The pyrrolidine derivative (307.40 g/mol) has the highest molecular weight due to its complex heterocyclic structure .

- The 4-(chloromethyl)phenyl group () offers a reactive site for nucleophilic substitution, making it valuable in further functionalization . The hydroxymethyl and methoxyphenyl groups () increase polarity and hydrogen-bonding capacity, affecting crystallinity and biological activity .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles

Key Findings:

- tert-Butyl Carbamates: Generally stable under storage conditions (room temperature, dry environments) but reactive toward strong acids/bases, similar to tert-butyl alcohol .

- Chloromethyl Group: The 4-(chloromethyl)phenylcarbamate () is more reactive than the phenethyl analog due to the labile C-Cl bond, enabling cross-coupling or alkylation reactions .

- Pyrrolidine Derivative: Stability is enhanced by the rigid pyrrolidine ring, though the hydroxymethyl group may introduce sensitivity to oxidation .

Research and Application Insights

- Pharmaceutical Intermediates: The 4-chlorophenethylcarbamate () is employed in peptide synthesis, leveraging its stability under basic conditions .

- Chemical Synthesis: The chloromethylphenyl derivative () is a precursor for functionalized aromatics, highlighting the role of reactive substituents in diversification .

- Safety Protocols: While tert-butyl carbamates are generally low-risk, workplace controls (e.g., ventilation, PPE) remain critical, as seen in tert-butyl alcohol guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.